Acrylonitrile-1-13C is a stable isotopic variant of acrylonitrile, where the carbon atom at position one is replaced with the carbon-13 isotope. Acrylonitrile itself is an organic compound with the formula , characterized by a colorless, volatile liquid state and a pungent odor reminiscent of garlic or onions. Its molecular structure consists of a vinyl group () linked to a nitrile group () . This compound is crucial in the production of various plastics, particularly polyacrylonitrile, and serves as a significant building block in organic synthesis.
Acrylonitrile is a hazardous compound. Here are some key safety concerns:
Acrylonitrile is primarily synthesized through the catalytic ammoxidation of propylene, ammonia, and air in a fluidized bed reactor at elevated temperatures (400–510 °C) . The process yields not only acrylonitrile but also significant byproducts like acetonitrile and hydrogen cyanide. Alternative synthesis routes are being explored using renewable resources, such as lignocellulosic biomass and glycerol, which involve various chemical transformations leading to acrylonitrile .
Acrylonitrile-1-13C finds applications primarily in research settings, particularly in nuclear magnetic resonance spectroscopy studies. It serves as a tracer in metabolic studies and helps elucidate reaction mechanisms involving acrylonitrile derivatives. In addition, acrylonitrile itself is widely used in the production of:
Interaction studies involving acrylonitrile often focus on its reactivity with various nucleophiles and electrophiles. For instance, its reactions with amines yield cyanoethylated products that are valuable in synthesizing pharmaceuticals and agrochemicals. Additionally, studies have shown that acrylonitrile can participate in Diels-Alder reactions when used as a dienophile
Acrylonitrile shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons: Acrylonitrile's uniqueness lies in its dual functionality derived from both the vinyl and nitrile groups, allowing for diverse reactivity patterns not present in all similar compounds .Compound Structure Key Features Propionitrile Derived from hydrogenation of acrylonitrile Methacrylonitrile Contains a methacrylate group; used in polymers 2-Chloroacrylonitrile Used as a dienophile; reactive towards nucleophiles Vinyl Cyanide Similar vinyl structure; used in polymerization reactions
Acrylonitrile-1-13C possesses the molecular formula C₃H₃N, with one carbon atom isotopically enriched with carbon-13 [1] [3]. The molecular weight of this isotopically labeled compound is 54.06 grams per mole, representing an increase of approximately 1.0 gram per mole compared to the unlabeled acrylonitrile due to the heavier carbon isotope [1] [3]. The compound is registered under Chemical Abstracts Service number 91628-87-4 [1] [3].
The structural configuration consists of a vinyl group directly connected to a nitrile functional group, represented by the structural formula H₂C=CH-¹³C≡N [1]. The SMILES notation for this compound is C=C[13C]#N, explicitly indicating the isotopic enrichment at the nitrile carbon position [1] [4]. The InChI key NLHHRLWOUZZQLW-LBPDFUHNSA-N provides a unique identifier that distinguishes this isotopically labeled variant from its unlabeled counterpart [1] [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₃N (with ¹³C isotope) | [1] [3] |
Molecular Weight (g/mol) | 54.06 | [1] [3] |
CAS Number | 91628-87-4 | [1] [3] |
SMILES String | C=C[13C]#N | [1] [4] |
InChI Key | NLHHRLWOUZZQLW-LBPDFUHNSA-N | [1] [3] [4] |
At ambient temperature and atmospheric pressure, Acrylonitrile-1-13C exists as a colorless liquid [1] [5]. The compound exhibits volatile characteristics typical of low molecular weight nitriles, readily transitioning to the vapor phase under standard conditions [1] [5]. Commercial samples may occasionally display a slight yellowish tint due to trace impurities or polymerization products formed during storage [6] [7].
The refractive index of Acrylonitrile-1-13C measures 1.391 at 20°C using the sodium D-line wavelength [1] [4]. This optical property reflects the compound's molecular structure and polarizability characteristics [1] [4]. The liquid exhibits moderate surface tension properties, contributing to its handling and processing characteristics in industrial applications [1].
Acrylonitrile-1-13C demonstrates a boiling point of 77°C at standard atmospheric pressure [1] [8] [5] [4]. This relatively low boiling point reflects the compound's volatile nature and facilitates purification through conventional distillation techniques [1] [5]. The melting point occurs at -83°C, indicating that the compound remains liquid across a wide temperature range under normal atmospheric conditions [1] [8] [5] [4].
These thermal transition points are consistent with the molecular structure and intermolecular forces present in the compound [9]. The significant temperature difference between melting and boiling points provides a broad liquid range, advantageous for various synthetic and analytical applications [9] [10].
The flash point of Acrylonitrile-1-13C is measured at -5.0°C, classifying it as a highly flammable liquid [5] [4]. This low flash point necessitates careful handling procedures and appropriate storage conditions to prevent ignition [5] [4]. The autoignition temperature occurs at 481°C, representing the temperature at which the compound will spontaneously ignite in air without an external ignition source [9] [10].
Flammability limits define the concentration range in air where combustion can occur [11] [10] [12]. The lower flammability limit is established at 3 percent by volume, while the upper limit reaches 17 percent by volume [11] [10] [12]. These parameters indicate a relatively wide flammable range, emphasizing the importance of proper ventilation and fire prevention measures during handling [11] [10] [12].
The density of Acrylonitrile-1-13C at 25°C measures 0.830 grams per milliliter [1] [5] [4]. This density value reflects the compound's molecular packing and intermolecular interactions in the liquid state [1] [5]. The vapor density relative to air is 1.83, indicating that the vapor is significantly heavier than air and may accumulate in low-lying areas [13] [10] [14].
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard